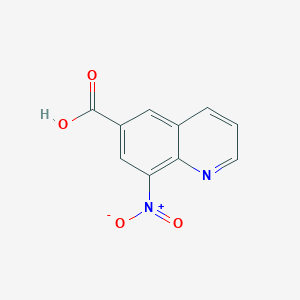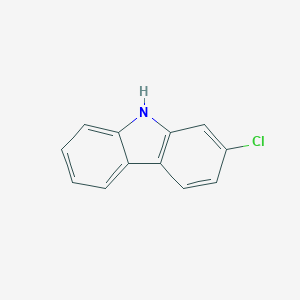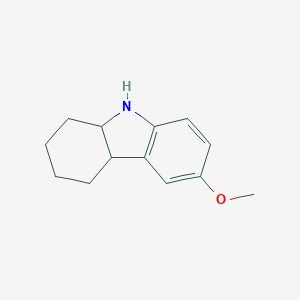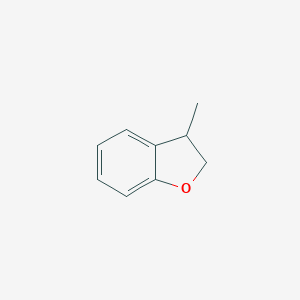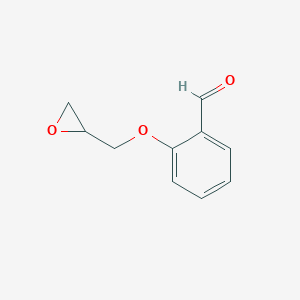
2-(Glycidyloxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Glycidyloxy)benzaldehyde is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known as GOBA and is a versatile intermediate for the synthesis of various organic compounds. In
Mécanisme D'action
The mechanism of action of 2-(Glycidyloxy)benzaldehyde is not well understood. However, it is believed that the epoxide group in GOBA can undergo ring-opening reactions with various nucleophiles, leading to the formation of new compounds. This property makes GOBA a useful intermediate in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(Glycidyloxy)benzaldehyde. However, it has been reported that GOBA can induce DNA damage and cell death in cancer cells. This suggests that GOBA may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Glycidyloxy)benzaldehyde in lab experiments is its versatility. GOBA can be used as an intermediate in the synthesis of various organic compounds, making it a valuable tool for organic chemists. However, the limited availability of GOBA and its relatively high cost may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 2-(Glycidyloxy)benzaldehyde. One area of interest is the development of new synthetic methods for GOBA. Another direction is the exploration of GOBA as an anticancer agent. Further research is also needed to understand the mechanism of action of GOBA and its potential applications in organic synthesis.
Conclusion:
In conclusion, 2-(Glycidyloxy)benzaldehyde is a compound that has a wide range of potential applications in organic synthesis and medicine. Its unique properties make it a valuable tool for organic chemists, and its potential as an anticancer agent warrants further investigation. With continued research, GOBA may prove to be a valuable compound in the field of organic chemistry and medicine.
Méthodes De Synthèse
The synthesis of 2-(Glycidyloxy)benzaldehyde involves the reaction of salicylaldehyde with epichlorohydrin in the presence of a base. This reaction yields GOBA as a white solid with a melting point of 60-62°C. The purity of GOBA can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(Glycidyloxy)benzaldehyde has been widely used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the synthesis of chiral ligands and catalysts. GOBA can also be used as a starting material for the synthesis of biologically active compounds such as antimicrobial agents and anticancer drugs.
Propriétés
Numéro CAS |
16315-63-2 |
|---|---|
Nom du produit |
2-(Glycidyloxy)benzaldehyde |
Formule moléculaire |
C10H10O3 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
2-(oxiran-2-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C10H10O3/c11-5-8-3-1-2-4-10(8)13-7-9-6-12-9/h1-5,9H,6-7H2 |
Clé InChI |
HZKXFLZMKWMMNG-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC2=CC=CC=C2C=O |
SMILES canonique |
C1C(O1)COC2=CC=CC=C2C=O |
Synonymes |
(R)-2-(Oxiran-2-ylMethoxy)benzaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



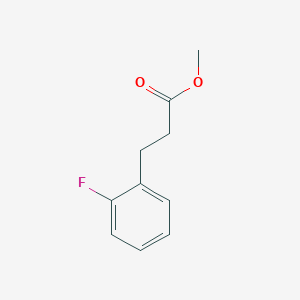

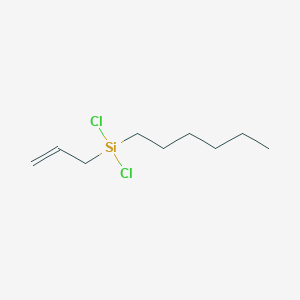
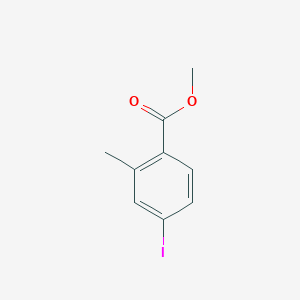
![N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B168746.png)
